

Fibrinogen-Binding Peptide TFA reconstitution for long-term use

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Compound of Interest

Compound Name: *Fibrinogen-Binding Peptide TFA*

Cat. No.: *B15603335*

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Fibrinogen-Binding Peptide TFA: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution, long-term use, and troubleshooting of **Fibrinogen-Binding Peptide TFA**.

Frequently Asked Questions (FAQs)

Q1: What is **Fibrinogen-Binding Peptide TFA**?

A1: Fibrinogen-Binding Peptide is a synthetic pentapeptide (H-Glu-His-Ile-Pro-Ala-OH, also known as EHIPA) designed to mimic the vitronectin binding site on the platelet fibrinogen receptor.[1] Its primary function is to bind to fibrinogen, thereby inhibiting platelet aggregation and the adhesion of platelets to both fibrinogen and vitronectin.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counterion resulting from the HPLC purification process.[1]

Q2: What is the role of TFA in the peptide product?

A2: Trifluoroacetic acid (TFA) is used during peptide purification. As a salt, it can influence the net weight of the peptide powder and generally enhances its solubility in aqueous solutions.[1][3] For most standard in vitro assays, the residual TFA levels do not interfere with experimental results.[1][3] However, for highly sensitive cellular studies, its presence should be noted.[1][3]

Q3: Can I remove the TFA from my peptide?

A3: Yes, several methods exist for TFA removal or exchange, such as HPLC with a volatile buffer system or lyophilization from an HCl solution.[4][5] However, these procedures can be complex and may risk peptide loss. For most applications, TFA removal is not necessary.[1][3]

Q4: What is the mechanism of action of this peptide?

A4: The peptide functions as an antagonist to the platelet fibrinogen receptor, the integrin α IIb β 3 (also known as GPIIb/IIIa).[6][7] By binding to fibrinogen, it prevents fibrinogen from cross-linking platelets, which is a critical step in the formation of a platelet plug and subsequent thrombus. This inhibition blocks the "outside-in" signaling cascade that normally occurs upon fibrinogen binding, which is essential for irreversible platelet aggregation and clot retraction.[7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Fibrinogen-Binding Peptide TFA

This protocol details the steps for reconstituting the lyophilized peptide powder to create a stock solution.

Materials:

- Vial of lyophilized **Fibrinogen-Binding Peptide TFA**
- Sterile, high-purity water (e.g., Bacteriostatic Water for Injection, sterile deionized water, or cell culture grade water)
- Sterile, precision pipettes and tips
- Vortex mixer (optional)

- Ultrasonic bath (recommended)

Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized peptide and the reconstitution solvent to equilibrate to room temperature. This minimizes condensation.
- **Solvent Calculation:** Determine the volume of solvent needed to achieve the desired stock solution concentration. For example, to create a 10 mg/mL stock solution from 5 mg of peptide, you would add 500 μ L of solvent.
- **Solvent Addition:** Using a sterile pipette, slowly add the calculated volume of sterile water to the vial. To minimize foaming and potential denaturation, gently run the solvent down the side of the vial.[6]
- **Dissolution:** Gently swirl the vial to mix.[6] The peptide has a high solubility in water (up to 200-250 mg/mL), but may require assistance to fully dissolve.[8][9] If the peptide does not dissolve completely with gentle swirling, use an ultrasonic bath for short intervals until the solution is clear and free of particulates.[8][9] Avoid vigorous shaking or vortexing, as this can cause peptide aggregation.[7][10]
- **Visual Inspection:** Before use or storage, visually inspect the solution to ensure it is clear and free of any visible particles. If particles persist, the solution may be contaminated or the peptide may have aggregated.[6]

Protocol 2: Aliquoting and Long-Term Storage

Proper storage is critical to maintain the peptide's stability and activity over time.

Materials:

- Reconstituted **Fibrinogen-Binding Peptide TFA** stock solution
- Sterile, low-protein-binding microcentrifuge tubes
- Sterile, precision pipettes and tips

Procedure:

- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into smaller, single-use volumes.[7][9][11] Determine the appropriate aliquot volume based on your typical experimental needs.
- Transfer: Using a sterile pipette, carefully dispense the stock solution into the sterile, low-protein-binding microcentrifuge tubes.
- Labeling: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.
- Storage:
 - Short-Term (up to 4 weeks): Store aliquots in a refrigerator at 2-8°C.[6]
 - Long-Term (months to years): For long-term storage, store the aliquots in a freezer at -20°C or, for maximum stability, at -80°C.[7][9][12] Lyophilized peptide should be stored at or below -20°C.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative data for the handling and storage of **Fibrinogen-Binding Peptide TFA**.

Table 1: Solubility and Molecular Information

Parameter	Value	Source(s)
Sequence	H-Glu-His-Ile-Pro-Ala-OH (EHIPA)	[1]
Molecular Weight	~565.63 g/mol (as free peptide)	[1]
Molecular Weight (TFA Salt)	~679.64 g/mol	[8][9]
Solubility in Water	Up to 250 mg/mL (ultrasonic assistance may be needed)	[9]

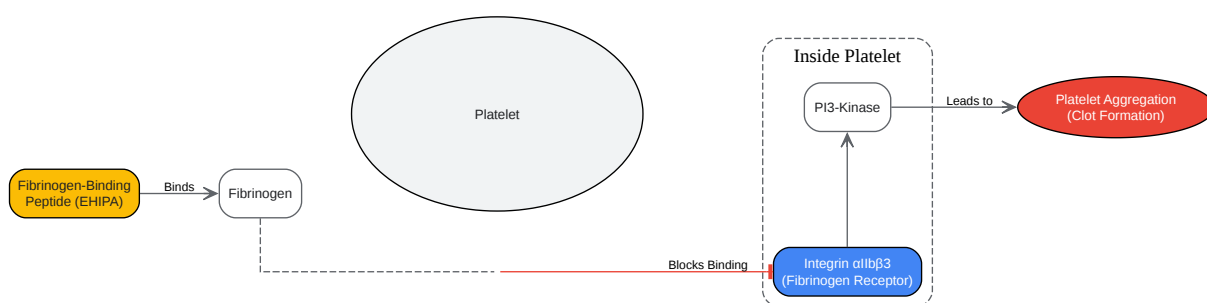
Table 2: Recommended Storage Conditions

State	Storage Temperature	Duration	Source(s)
Lyophilized Powder	≤ -20°C	Up to 2 years	[1][9]
Reconstituted in Water	2°C to 8°C	Up to 3-4 weeks	[6]
Reconstituted in Water	-20°C	Up to 1 month	[9][13]
Reconstituted in Water	-80°C	Up to 6 months	[9][13]

Visualizations

Signaling Pathway Inhibition

The diagram below illustrates how the Fibrinogen-Binding Peptide inhibits platelet aggregation by blocking the interaction between fibrinogen and the platelet integrin receptor $\alpha IIb\beta 3$, thereby preventing the "outside-in" signaling required for clot formation.

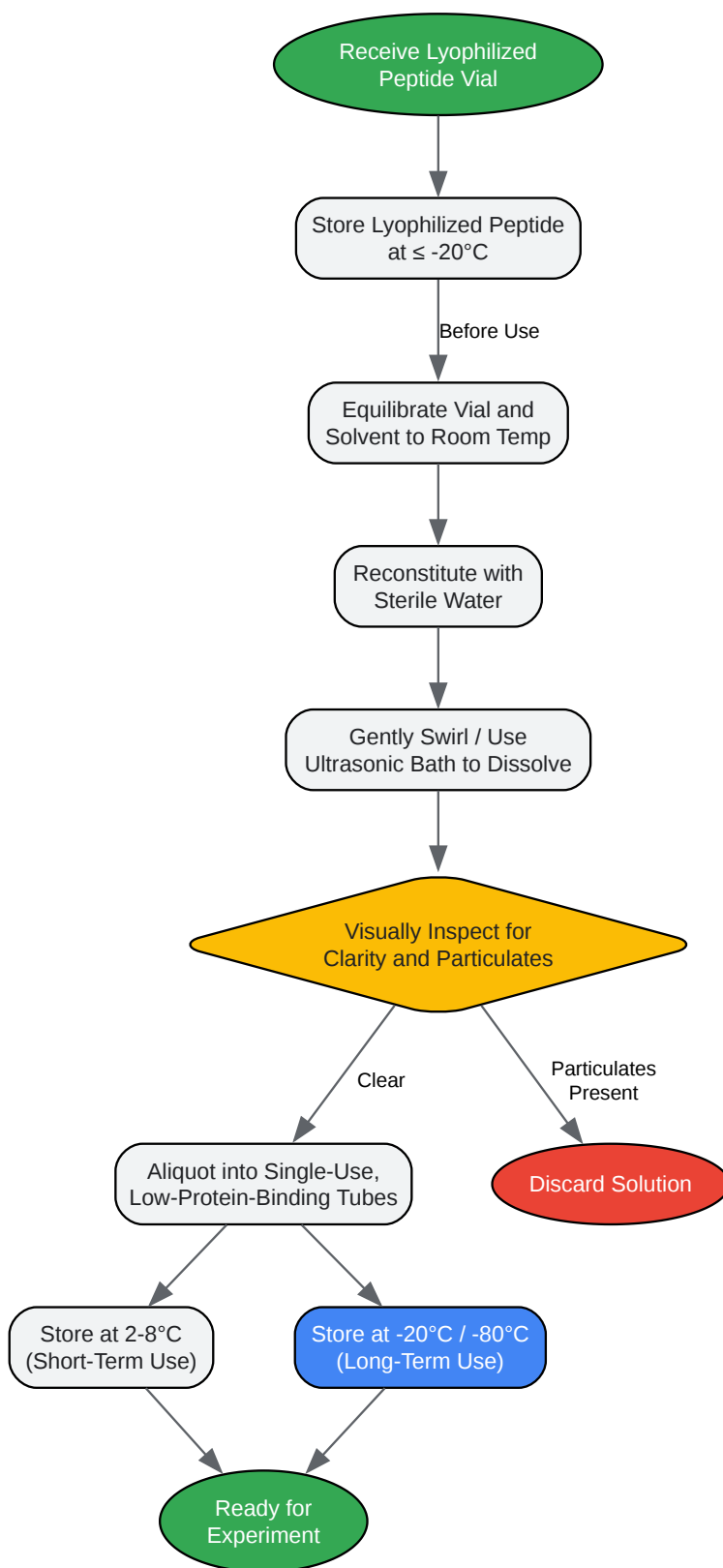


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Inhibition of Platelet Aggregation Signaling Pathway

Experimental Workflow

This workflow diagram outlines the standard procedure from receiving the lyophilized peptide to preparing it for long-term experimental use.



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Peptide Reconstitution and Storage Workflow

Troubleshooting Guide

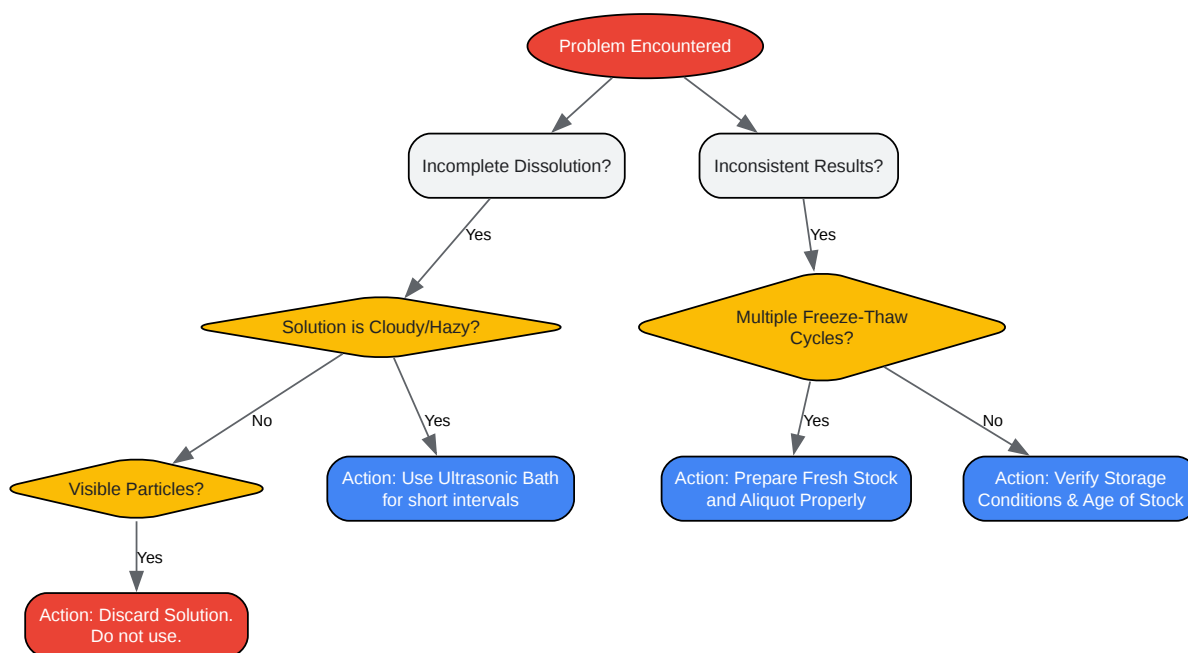
Problem: The peptide powder will not fully dissolve.

- Is the solution cloudy or hazy?
 - Yes: This may indicate the formation of fine, insoluble aggregates.
 - Action: Place the vial in an ultrasonic water bath for 5-10 minute intervals.[8][9]
 - Check: Visually inspect for clarity.
 - If unresolved: The peptide may have partially degraded. Consider using a fresh vial.
- Are there visible particles floating in the solution?
 - Yes: The peptide has likely aggregated significantly or the solution may be contaminated.
 - Action: Do not use the solution for cellular or sensitive biochemical assays.[6]
 - Consider: The peptide may be filtered through a 0.2 μm sterile filter, but this may result in loss of peptide concentration.[14] The best course of action is to start over with a fresh vial.

Problem: I am seeing inconsistent results between experiments.

- Are you using a stock solution that has been stored for a long time?
 - Yes: Peptide stability in solution decreases over time.
 - Action: Prepare a fresh stock solution from a new lyophilized vial. Ensure storage conditions are optimal (see Table 2).
- Has the stock solution undergone multiple freeze-thaw cycles?
 - Yes: Repeated freezing and thawing is a primary cause of peptide degradation.[7][9][11]
 - Action: Always aliquot the stock solution into single-use volumes after reconstitution to avoid this issue.[9][11] Prepare a fresh stock and aliquot properly.

Troubleshooting Decision Tree



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Troubleshooting Guide for Common Issues

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